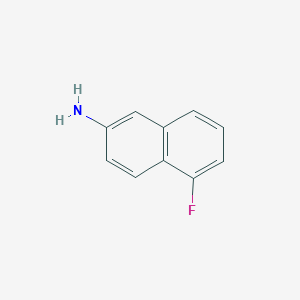

5-Fluoronaphthalen-2-amine

Description

5-Fluoronaphthalen-2-amine is a fluorinated aromatic amine with a naphthalene backbone substituted with an amino group (-NH₂) at position 2 and a fluorine atom at position 5. Its molecular formula is C₁₀H₈FN, and its structure combines the planar aromaticity of naphthalene with the electronic effects of fluorine.

Properties

CAS No. |

13720-50-8 |

|---|---|

Molecular Formula |

C10H8FN |

Molecular Weight |

161.18 g/mol |

IUPAC Name |

5-fluoronaphthalen-2-amine |

InChI |

InChI=1S/C10H8FN/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H,12H2 |

InChI Key |

UZWUXDXLLCFQTI-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2)N)C(=C1)F |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C(=C1)F |

Synonyms |

2-Naphthalenamine,5-fluoro-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Key Compounds:

2-Naphthylamine (CAS 91-59-8) Structure: Naphthalene with -NH₂ at position 2. Properties: Known carcinogen; lacks fluorine, making the amine group more basic compared to fluorinated analogues .

N-Phenyl-2-naphthylamine (CAS 135-88-6)

- Structure : Naphthalene with -NHPh at position 2.

- Properties : Bulky phenyl group reduces reactivity at the amine site; used as an antioxidant in rubber industries .

5-Phenylthiophen-2-amine (CAS 14770-85-5)

- Structure : Thiophene ring with -NH₂ at position 2 and phenyl at position 5.

- Properties : Thiophene’s sulfur atom introduces lower aromatic resonance energy than naphthalene, altering electronic properties .

(5-Chlorothiophen-2-ylmethyl)-methyl-amine

- Structure : Thiophene with chlorine at position 5 and methylamine substituent.

- Properties : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability in biological applications .

Electronic Effects:

- Fluorine vs. Hydrogen (2-Naphthylamine) : Fluorine’s electron-withdrawing nature in 5-Fluoronaphthalen-2-amine likely reduces the basicity of the -NH₂ group compared to 2-naphthylamine.

- Fluorine vs. Phenyl (N-Phenyl-2-naphthylamine) : The smaller size of fluorine allows for less steric hindrance, enabling diverse substitution patterns in synthesis.

- Fluorine vs.

Physicochemical and Toxicological Comparisons

Data Table:

Toxicity Insights:

- 2-Naphthylamine: Classified as a Group 1 carcinogen (IARC), linked to bladder cancer .

- This compound : Fluorination may reduce toxicity compared to 2-naphthylamine, but empirical data are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.